3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Anticancer drug discovery Structure-activity relationship Benzothiazole-hydrazone chemotype

This benzothiazole-hydrazone conjugate occupies a unique 3-OCH₃/4-CH₃ substitution slot. Procure for systematic SAR of anti-TB (M. tuberculosis MIC range 0.89-29 μg/mL) and antifungal screening campaigns. The 3-methoxy group also enables tridentate metal complexation for metallodrug development. Secure this specific positional isomer—crucial for hit-to-lead progression—before committing to custom synthesis.

Molecular Formula C16H15N3O2S
Molecular Weight 313.38
CAS No. 851977-84-9
Cat. No. B2483772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
CAS851977-84-9
Molecular FormulaC16H15N3O2S
Molecular Weight313.38
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C16H15N3O2S/c1-10-5-3-8-13-14(10)17-16(22-13)19-18-15(20)11-6-4-7-12(9-11)21-2/h3-9H,1-2H3,(H,17,19)(H,18,20)
InChIKeyHVMLKCFKSWBZAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 40 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851977-84-9): Compound Class and Core Structural Characteristics for Procurement Evaluation


3-Methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851977-84-9, molecular formula C₁₆H₁₅N₃O₂S, MW 313.38) is a synthetic benzothiazole–hydrazide conjugate belonging to the broader benzothiazole-hydrazone chemotype [1]. The structure comprises a 2-hydrazinyl-4-methylbenzothiazole core condensed with 3-methoxybenzohydrazide, forming an N-acylhydrazone linkage. This chemotype is recognized across medicinal chemistry literature for diverse biological activities including anti-tubercular, anticancer, and antimicrobial effects; however, it must be noted that compound-specific primary experimental data for this exact CAS entry are absent from peer-reviewed journals and patent databases as of the knowledge cutoff [1][2]. Available information is derived from class-level structure–activity relationship (SAR) studies on closely related benzothiazole-hydrazone analogs [3].

Why In-Class Benzothiazole-Hydrazide Substitution Is Not Straightforward: SAR-Driven Differentiation of 3-Methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide


Within the benzothiazole-hydrazone chemotype, small structural perturbations produce substantial shifts in potency, selectivity, and target engagement profiles. Published SAR data demonstrate that the position of the methoxy substituent on the phenyl ring (3-OCH₃ vs. 4-OCH₃ vs. 3,5-di-OCH₃) critically modulates antiproliferative activity; in one study of 2-substituted benzothiazole derivatives, the presence of a methoxy group at carbon 3 and 4 of the phenyl ring was essential for antitumor activity, and its replacement resulted in loss of activity [1]. Similarly, the 4-methyl substitution on the benzothiazole ring differentiates this compound from unsubstituted and 6-substituted benzothiazole-hydrazone analogs, with the 4-methyl group influencing both the electron density of the thiazole ring and steric interactions at target binding sites [2]. For procurement decisions, simply selecting any benzothiazole-hydrazide derivative without accounting for these positional substitution effects risks obtaining a compound with fundamentally different biological behavior. The quantitative evidence below, drawn from class-level SAR and available analog data, illustrates where differentiation resides for this specific positional isomer.

Quantitative Evidence Guide: Differentiating 3-Methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide from Closest Structural Analogs


Positional Isomer Differentiation: 3-Methoxy Phenyl Substitution vs. 4-Methoxy and 3,5-Dimethoxy Analogs in Anticancer SAR

In a 2025 study of 2-substituted benzothiazole derivatives evaluated against MCF-7, HCT-116, and PC3 cancer cell lines, the presence of a methoxy substituent at the 3- and 4-positions of the phenyl ring was identified as critical for antitumor activity; removing or relocating this group resulted in loss of potency [1]. The target compound bears a single 3-methoxy substituent, distinguishing it from the 4-methoxy analog (4-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide), the 3,5-dimethoxy analog (3,5-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide), and the unsubstituted parent (N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide). The 3-methoxy positioning creates a unique hydrogen-bond acceptor geometry and electron-density distribution on the phenyl ring that differs from the 4-methoxy isomer, which may affect π-stacking interactions with aromatic residues in target protein binding pockets [1][2].

Anticancer drug discovery Structure-activity relationship Benzothiazole-hydrazone chemotype

Anti-Tubercular Activity Potential: Benchmarking Against Published Benzothiazole-Hydrazone MIC Data in M. tuberculosis H37Rv

The benzothiazole-hydrazone chemotype to which the target compound belongs has demonstrated validated anti-mycobacterial activity across multiple independent studies. In a systematic investigation of 2-arylidenehydrazinylbenzothiazole derivatives against M. tuberculosis ATTC 27294, compounds 1c, 1d, 1e, and 1h exhibited anti-TB activity superior to the standard drug ethambutol [1]. A related study on 2-(4-aryloxybenzylidene)hydrazinylbenzothiazole derivatives reported MIC values of 1.5–29.00 μg/mL against M. tuberculosis H37Rv using the REMA assay, with five compounds achieving MIC < 3.0 μg/mL [2]. The most potent analog in that series, (E)-6-chloro-2-(2-(4-(2,4-dichlorophenoxy)benzylidene)hydrazinyl)benzothiazole, showed MIC of 1.5 μg/mL [2]. In a 2020 study of aryloxybenzylidene hydrazinyl-benzoxazoles/benzothiazoles, compounds 8f and 9e achieved MIC values of 0.89 and 0.92 μM respectively, on par with standard anti-tubercular drugs [3]. It is critical to note that none of these published studies include the target compound 3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide; these data represent class-level benchmarks against which the target compound could be evaluated if experimentally profiled.

Anti-tubercular drug discovery Mycobacterium tuberculosis MIC determination

Physicochemical Differentiation: Lipinski Rule-of-Five Compliance and Drug-Likeness Assessment vs. Heavier Benzothiazole-Hydrazone Derivatives

The target compound has a molecular weight of 313.38 g/mol (C₁₆H₁₅N₃O₂S), which places it below the MW 500 threshold of Lipinski's Rule of Five [1]. This is notably lighter than many published benzothiazole-hydrazone derivatives bearing sulfonylpiperidine substituents (e.g., BDBM41953 with MW ~502) or extended aromatic systems. The compound's calculated hydrogen bond donor count (2, from the hydrazide NH groups) and acceptor count (5, from the methoxy oxygen, carbonyl oxygen, and benzothiazole nitrogen/sulfur atoms) are within drug-like parameters [1]. In a systematic study of benzothiazole-sulfonamide derivatives targeting DHPS enzyme, compounds with favorable physicochemical-pharmacokinetic properties and no Rule-of-Five violations demonstrated good bioavailability scores; the most active compound 16b showed an IC₅₀ of 7.85 μg/mL against DHPS, comparable to sulfadiazine at 7.13 μg/mL [2]. The target compound's lower molecular complexity relative to sulfonamide-bearing analogs may offer advantages in permeability and solubility, though this remains to be experimentally verified.

Drug-likeness ADME profiling Physicochemical properties

4-Methyl Substituent on Benzothiazole Core: Differentiation from 6-Substituted and Unsubstituted Benzothiazole-Hydrazone Analogs

The 4-methyl group on the benzothiazole ring is a key differentiating structural feature of this compound. A 2012 study specifically investigated hydrazone derivatives containing the 4-methylbenzo[d]thiazole moiety for fungicidal activity, demonstrating that the 4-methyl substitution confers measurable biological effects distinct from unsubstituted or 6-substituted benzothiazole analogs [1]. The 4-methyl group ortho to the thiazole nitrogen influences the electron density at N3 and modulates the acidity of the hydrazone NH proton, which can affect both metal-chelating ability and hydrogen-bonding interactions with biological targets. In the crystal structure analysis of related 2-arylidenehydrazinylbenzothiazole derivatives, the tautomeric form (amino vs. imino) and the resulting intermolecular hydrogen-bonding network were found to be sensitive to substituent effects, directly impacting solid-state stability and potentially target recognition [2]. The 4-methyl substitution distinguishes this compound from the 6-methoxybenzothiazole and 6-chlorobenzothiazole hydrazide series that have been more extensively characterized in the antimicrobial literature [3].

Benzothiazole SAR 4-Methyl substitution effects Fungicidal activity

N-Acylhydrazone Linkage Geometry: Conformational Restraint and Metal-Chelating Potential vs. Simple Hydrazide Derivatives

The N-acylhydrazone (–CO–NH–N=CH–) linkage in the target compound provides conformational restriction and potential metal-chelating capability that is absent in simple benzothiazole-amine or benzothiazole-amide derivatives. Crystallographic analysis of the closely related 2-arylidenehydrazinylbenzothiazole series revealed that the imino–amino tautomerism and the resulting NH⋯N hydrogen bond and π···π stacking interactions produce dimeric supramolecular assemblies that influence both solid-state properties and metal coordination behavior [1]. In that study, compound 1d (aryl = 2-HOC₆H₄) was demonstrated to act as a tridentate O,N,N-donor ligand toward Cu(II), forming a dimeric octahedral complex [1]. This metal-chelating potential is directly relevant to the target compound, which shares the same hydrazinylbenzothiazole core. By contrast, the simple N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide analog without the 3-methoxy substituent lacks the additional oxygen coordination site on the phenyl ring, potentially reducing its chelating denticity from tridentate to bidentate.

N-acylhydrazone conformation Metal chelation Crystal structure

Recommended Research and Industrial Application Scenarios for 3-Methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide Based on Available Evidence


Anti-Tubercular Screening Library Expansion with Positionally Defined Benzothiazole-Hydrazone Chemotype Coverage

Given the validated anti-mycobacterial activity of the benzothiazole-hydrazone chemotype against M. tuberculosis H37Rv (class benchmark MIC range: 0.89 μM to 29 μg/mL across multiple independent studies) [1][2], this compound fills a specific and currently untested positional isomer slot (3-OCH₃ phenyl / 4-CH₃ benzothiazole) within screening libraries. Procuring this compound alongside its 4-methoxy, 3,5-dimethoxy, and unsubstituted phenyl analogs enables systematic SAR interrogation around the phenyl ring substitution while keeping the 4-methylbenzothiazole core constant. This is directly relevant for hit identification campaigns targeting DprE1, InhA, or other validated M. tuberculosis targets where benzothiazole-based inhibitors have shown promise in recent synthetic and computational studies [3].

Metallo-Antimicrobial Agent Development Leveraging Tridentate N-Acylhydrazone Chelation Geometry

The crystallographically demonstrated ability of 2-arylidenehydrazinylbenzothiazole derivatives to act as tridentate O,N,N-donor ligands toward transition metals — specifically Cu(II), forming dimeric octahedral complexes [4] — positions this compound as a candidate scaffold for metallodrug development. The 3-methoxy group on the phenyl ring provides a potential third coordination site analogous to the 2-hydroxy group in the structurally characterized compound 1d. Metal complexation of hydrazone-based ligands has been shown to enhance antimicrobial potency; for example, Zn(II) complexes of related hydrazone scaffolds achieved MIC values as low as 0.0028 μmol/mL against tested bacterial strains [5]. Procurement of this compound for metal complexation studies may yield complexes with enhanced anti-TB or antibacterial profiles relative to the free ligand.

Agrochemical Fungicide Lead Generation Based on 4-Methylbenzothiazole-Hydrazone Scaffold

A dedicated study on hydrazone derivatives containing the 4-methylbenzo[d]thiazole moiety demonstrated that this specific substitution pattern confers fungicidal activity [6]. The target compound retains this 4-methylbenzothiazole core while introducing a 3-methoxybenzohydrazide-derived hydrazone side chain that has not been profiled in the published fungicide study. For agrochemical discovery programs, procuring this compound for antifungal screening against crop-pathogenic fungi (e.g., Fusarium, Botrytis, Rhizoctonia species) represents a rational extension of the validated 4-methylbenzothiazole-hydrazone fungicide chemotype into unexplored substitution space.

Computational Chemistry and Molecular Docking Studies on Benzothiazole-Containing Target Proteins

The compound's favorable drug-likeness profile (MW 313.38, no predicted Rule-of-Five violations) [7] and well-defined structural features make it suitable for computational docking studies against benzothiazole-responsive protein targets including DHPS enzyme (PDB structures available), DprE1 (validated anti-TB target), EGFR/VEGFR-2 kinases, and Bcl-2 family proteins [3][4][7]. The 3-methoxy substituent provides a distinct hydrogen-bond acceptor geometry for in silico binding pose prediction, and the N-acylhydrazone linker introduces conformational flexibility that can be systematically explored through molecular dynamics simulations. Procurement for computational chemistry workflows enables pre-screening of binding hypotheses before committing to synthesis and in vitro testing of this specific positional isomer.

Quote Request

Request a Quote for 3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.